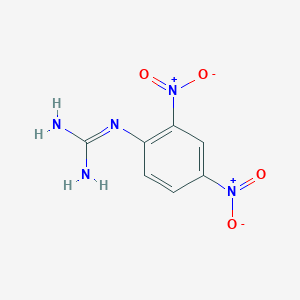

2-(2,4-Dinitrophenyl)guanidine

Description

Contextualization within the Landscape of Nitroaromatic and Guanidine (B92328) Chemistry

2-(2,4-Dinitrophenyl)guanidine is a derivative of both nitroaromatic compounds and guanidine. Nitroaromatic compounds, characterized by a phenyl ring substituted with one or more nitro groups, are known for their electron-deficient nature, which imparts distinct reactivity. The dinitrophenyl group in this compound makes the aromatic ring highly susceptible to nucleophilic attack. ontosight.ai

Guanidine and its derivatives are recognized for their strong basicity and their ability to form stable guanidinium (B1211019) cations upon protonation. drugbank.comresearchgate.net This characteristic arises from the delocalization of the positive charge across three nitrogen atoms. The guanidine moiety is a crucial component in numerous biologically active compounds and serves as a versatile tool in synthetic organic chemistry, including in the formation of various heterocyclic systems. ineosopen.orgresearchgate.netmdpi.com The fusion of these two distinct chemical entities in this compound results in a molecule with a rich and complex reactivity profile.

Significance of the Dinitrophenyl and Guanidine Moieties in Molecular Design and Reactivity

Dinitrophenyl Moiety: The two nitro groups on the phenyl ring are potent electron-withdrawing groups. ontosight.ai This electronic effect has several important consequences:

Electrophilicity: It renders the aromatic ring highly electrophilic, making it reactive towards nucleophiles. ontosight.ai

Acidity: In related compounds like 2,4-dinitrophenol, the nitro groups increase the acidity of the phenolic proton. nih.gov While this compound lacks a phenolic hydroxyl, the electron-withdrawing nature of the dinitrophenyl group influences the basicity of the guanidine moiety.

Chromophoric Properties: Dinitrophenyl compounds are often colored, a property utilized in analytical applications such as with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms colored precipitates with aldehydes and ketones. wikipedia.orgresearchgate.net

Guanidine Moiety: The guanidine group is a highly basic functional group due to the resonance stabilization of its protonated form, the guanidinium cation. drugbank.comresearchgate.net Key features include:

Superbasicity: Guanidines are classified as organic superbases. researchgate.netresearchgate.net

Hydrogen Bonding: The guanidinium cation is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with various substrates. ineosopen.org This property is exploited in catalysis and molecular recognition. ineosopen.orgresearchgate.net

Biological Activity: The guanidine core is present in many natural products and pharmaceuticals, contributing to their biological activity through interactions with biological targets. ineosopen.orgnih.govontosight.ai

The interplay between the electron-withdrawing dinitrophenyl group and the basic guanidine moiety in this compound creates a molecule with potential applications in various areas of chemical synthesis and materials science.

Overview of Current Research Trajectories and Future Opportunities Pertaining to this compound

Current research on compounds related to this compound suggests several promising future directions. While specific research on this exact compound is not extensively documented in the provided search results, the broader fields of dinitrophenyl compounds and guanidine derivatives offer valuable insights.

Synthesis of Novel Derivatives: The synthesis of new guanidine derivatives is an active area of research, with methods being developed for more efficient and environmentally friendly guanylation reactions. mdpi.comnih.govorganic-chemistry.org These methods could be applied to synthesize a wider range of dinitrophenyl-substituted guanidines with tailored properties.

Catalysis: Chiral guanidine derivatives are effective catalysts in asymmetric synthesis, utilizing their ability to form hydrogen bonds to control stereoselectivity. ineosopen.org The dinitrophenyl group could be used to tune the electronic properties and steric environment of such catalysts.

Materials Science: Nitroaromatic compounds have been investigated for their potential use in energetic materials. For instance, N-2,4-dinitrophenyl-N1-nitroguanidine (DNP-NQ) has been synthesized and characterized as an insensitive energetic material. researchgate.net The combination of the dinitrophenyl and guanidine moieties in this compound suggests potential for similar applications. Research into salts of 2,4-dinitroimidazole (B52884) with guanidine-containing cations has also shown promise for energetic materials with good thermal stability and low sensitivity. energetic-materials.org.cn

Medicinal Chemistry: Guanidine-containing compounds are prevalent in drug discovery due to their ability to interact with biological targets. nih.govjocpr.com The dinitrophenyl group has been used as a hapten in immunological studies and as a component in pharmacologically active compounds. ontosight.ai The combination of these two functionalities in this compound could lead to the development of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

951-66-6 |

|---|---|

Molecular Formula |

C7H7N5O4 |

Molecular Weight |

225.16 g/mol |

IUPAC Name |

2-(2,4-dinitrophenyl)guanidine |

InChI |

InChI=1S/C7H7N5O4/c8-7(9)10-5-2-1-4(11(13)14)3-6(5)12(15)16/h1-3H,(H4,8,9,10) |

InChI Key |

IWJYFEZGFUWRAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,4 Dinitrophenyl Guanidine and Structural Analogs

Direct Synthetic Routes to 2-(2,4-Dinitrophenyl)guanidine

Direct synthetic routes involve the formation of the target molecule in a single or a few straightforward steps from readily available starting materials. These methods are often preferred for their efficiency and simplicity.

Nucleophilic Aromatic Substitution Strategies

A primary and widely utilized method for the synthesis of this compound involves nucleophilic aromatic substitution (SNAr). This reaction is particularly effective due to the presence of two electron-withdrawing nitro groups on the phenyl ring, which activate the ring towards nucleophilic attack. pressbooks.pub

In this strategy, an activated dinitrophenyl halide, most commonly 1-chloro-2,4-dinitrobenzene (B32670) or 2,4-dinitrofluorobenzene, is reacted with guanidine (B92328). The lone pair of electrons on a nitrogen atom of guanidine acts as the nucleophile, attacking the carbon atom bearing the halogen. This is followed by the departure of the halide ion, resulting in the formation of this compound. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. pressbooks.pubdiva-portal.org The general mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub

The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) to form 2,4,6-trinitrophenol serves as a classic example of nucleophilic aromatic substitution on a highly electron-deficient aromatic ring. pressbooks.pub A similar principle applies to the reaction with guanidine.

Condensation Reactions Involving Guanidine Precursors and Dinitrophenyl-Containing Electrophiles

Condensation reactions provide another direct pathway to this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. In this context, a guanidine precursor can react with a dinitrophenyl-containing electrophile. For instance, guanidine can be condensed with a dinitrophenyl derivative that has a suitable leaving group, facilitated by a catalyst or specific reaction conditions. nih.govgoogle.com

While specific examples for the direct synthesis of this compound via this method are less commonly reported in readily accessible literature, the general principle of condensing guanidines with electrophiles is a well-established synthetic strategy. nih.gov For example, the Atwal-Biginelli reaction, which involves the condensation of a guanidine with a β-ketoester and an aldehyde, showcases the versatility of guanidine in condensation reactions to form complex heterocyclic structures. nih.gov

Indirect Synthesis via Derivatization of Precursors

Indirect synthetic methods involve the construction of the target molecule through a series of steps, often starting with a precursor that is subsequently modified. These routes can offer greater flexibility in introducing various substituents and may be necessary when direct routes are not feasible or lead to low yields.

Guanylation Reactions on 2,4-Dinitrophenyl Substrates

Guanylation involves the introduction of a guanidine group onto a substrate. In this approach, a 2,4-dinitrophenyl substrate, such as 2,4-dinitroaniline, is reacted with a guanylating agent. wikipedia.orgnih.gov 2,4-Dinitroaniline can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia. wikipedia.orggoogle.com

Various guanylating reagents are available, each with its own reactivity and substrate scope. Common reagents include cyanamide (B42294), S-methylisothiourea, and N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The reaction typically involves the nucleophilic attack of the amino group of the 2,4-dinitrophenyl substrate on the electrophilic carbon of the guanylating agent. organic-chemistry.orgorganic-chemistry.org The choice of reagent and reaction conditions can be optimized to achieve high yields and purity of the desired product. The synthesis of N,N'-diprotected guanidines is a common strategy, where the protecting groups can be subsequently removed. researchgate.net

| Guanylating Reagent | Description |

| Cyanamide | A simple and common reagent for guanylation, often requiring activation or harsh reaction conditions. organic-chemistry.org |

| S-Methylisothiourea | A versatile reagent that reacts with amines to form guanidines, with the elimination of methanethiol. researchgate.net |

| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | A popular reagent for introducing a protected guanidine group under mild conditions. nih.govsigmaaldrich.com |

Functionalization of Guanidine Scaffolds with Dinitrophenyl Moieties

An alternative indirect approach involves starting with a pre-existing guanidine scaffold and introducing the 2,4-dinitrophenyl group. This can be achieved by reacting a suitably protected guanidine derivative with a reactive 2,4-dinitrophenylating agent. researchgate.netyoutube.com

This method allows for the synthesis of a variety of substituted guanidines where the dinitrophenyl group is introduced at a later stage in the synthetic sequence. nih.gov For example, a guanidine with a free amino group could be reacted with 1-chloro-2,4-dinitrobenzene in a nucleophilic aromatic substitution reaction. researchgate.net The success of this approach depends on the careful selection of protecting groups for the guanidine moiety to ensure regioselective functionalization.

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve safety. nih.govejcmpr.com For the synthesis of this compound and its analogs, several green chemistry strategies can be envisioned.

The use of safer solvents, such as water or ethanol (B145695), and the development of catalyst-free or metal-free reaction conditions are key areas of focus. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com Furthermore, the development of biosynthetic routes, although not yet reported for this specific compound, represents a long-term goal in green chemistry. For instance, the photosynthetic production of guanidine itself has been demonstrated in engineered cyanobacteria, highlighting the potential for biocatalytic approaches in the future. rsc.org The use of dicyandiamide (B1669379) in green chemistry synthesis of guanidine analogs has also been explored. nih.gov

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or other benign alternatives. nih.gov |

| Energy Efficiency | Employing methods like microwave irradiation to reduce reaction times and energy consumption. mdpi.com |

| Catalysis | Utilizing catalysts to improve reaction efficiency and reduce waste, with a focus on non-toxic and recyclable catalysts. nih.gov |

| Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis. rsc.org |

Catalytic Protocols in Guanidine Synthesis

Transition metal catalysis has become a cornerstone in the synthesis of guanidines, offering efficient pathways for C-N bond formation. rsc.org These methods often provide milder reaction conditions and greater functional group tolerance compared to classical approaches. acs.orgchemrxiv.org

A variety of metal-catalyzed processes have been developed for the synthesis of cyclic guanidines, which can be seen as structural analogs. These include methods like alkene hydroamination (using silver catalysts), alkene carboamination (palladium), C-H amination (rhodium), and cyclization via (π-allyl) palladium intermediates. acs.orgchemrxiv.org For the synthesis of acyclic guanidines, lanthanide amides have demonstrated high efficiency in catalyzing the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.org

Palladium-catalyzed reactions are also prominent, such as a cascade reaction involving azides, isonitriles, and amines to produce N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines in excellent yields. organic-chemistry.org Another approach involves a one-pot multicomponent carbonylation/amination sequence where an N-cyanobenzamide intermediate is formed via Pd(0)-catalyzed coupling of cyanamide and aryl halides, which is then aminated to yield N-acylguanidines. organic-chemistry.org

Copper catalysts have been employed in an operationally simple, three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines. organic-chemistry.org This reaction proceeds in the presence of a copper(II) chloride dihydrate catalyst, bipyridine, and oxygen. organic-chemistry.org Furthermore, photocatalysis using catalysts like Ru(bpy)₃Cl₂ has been shown to convert thioureas to guanidines under visible light. organic-chemistry.orgacs.org

A mild and inexpensive procedure for synthesizing protected guanidines uses cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea, which circumvents the need for toxic heavy-metal reagents like mercuric chloride. organic-chemistry.org This method is catalyzed by DMAP (4-dimethylaminopyridine). organic-chemistry.org

The following table summarizes various catalytic systems used in the synthesis of guanidine derivatives.

Table 1: Selected Catalytic Protocols for Guanidine Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Scandium(III) triflate (Sc(OTf)₃) | Amines and cyanamide | Proceeds in water under mild conditions. | organic-chemistry.org |

| Ytterbium triflate (Yb(OTf)₃) | Amines and carbodiimides | Efficient under solvent-free conditions. | organic-chemistry.org |

| Ru(bpy)₃Cl₂ (photocatalyst) | Thioureas and amines | Uses visible light at room temperature in water/ethanol. | organic-chemistry.orgacs.org |

| Copper(II) chloride dihydrate (CuCl₂·2H₂O) / bipyridine | Cyanamides, arylboronic acids, and amines | Rapid, three-component synthesis of N-aryl guanidines. | organic-chemistry.org |

| Palladium(0) | Cyanamide, aryl halides, and amines | One-pot multicomponent carbonylation/amination sequence. | organic-chemistry.org |

| Cyanuric chloride (TCT) / DMAP | di-Boc-thiourea and amines | Avoids use of toxic heavy metals like HgCl₂. | organic-chemistry.org |

| Iron(III) chloride (FeCl₃) | Aroylthioureas and amines | Environmentally benign alternative to mercury salts. | rsc.org |

Environmentally Benign Solvent Systems (e.g., aqueous or solvent-free conditions)

The development of environmentally friendly synthetic methods is a major goal in modern chemistry, focusing on reducing waste and avoiding hazardous substances. For guanidine synthesis, this has led to protocols that utilize green solvents like water or operate under solvent-free conditions. rsc.orgresearchgate.net

Aqueous Systems

Water is an ideal green solvent due to its non-toxicity, availability, and safety. An efficient guanylation of various amines with cyanamide has been achieved using catalytic amounts of scandium(III) triflate in water. organic-chemistry.org This method is particularly useful for substrates that are only soluble in aqueous solutions. organic-chemistry.org

Photocatalytic methods also offer green alternatives. The conversion of thioureas to guanidines can be accomplished using a Ru(bpy)₃Cl₂ photocatalyst in a mixture of water and ethanol at room temperature, irradiated by visible light. organic-chemistry.orgacs.org The key advantages of this reaction include the use of low-toxicity solvents and ambient temperature in an open-flask environment. organic-chemistry.orgacs.org A metal-free version of this reaction has also been developed using phenazine (B1670421) ethosulfate as the photocatalyst in water. thieme-connect.com

A specific synthesis for a structural analog, N-2,4-dinitrophenyl-N¹-nitroguanidine, involves reacting 2,4-dinitrochlorobenzene in ethanol with an aqueous solution of nitroguanidine. tandfonline.com

Solvent-Free and Alternative Benign Conditions

Solvent-free reactions minimize waste and can lead to simpler work-up procedures. Ytterbium triflate has been shown to be an effective catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions, producing N,N',N''-trisubstituted guanidines in good yields. organic-chemistry.org

Another significant advancement is the replacement of toxic reagents with more benign alternatives. The classic use of mercuric chloride (HgCl₂) for desulfurization of thioureas poses significant environmental hazards. rsc.orgorganic-chemistry.org Iron(III) chloride (FeCl₃) has been introduced as an environmentally benign and inexpensive reagent for the guanylation of N-aroylthioureas, representing a much safer alternative to mercury salts. rsc.org Similarly, the use of cyanuric chloride (TCT) provides an alternative route for the guanylation of amines that eliminates the environmental hazard of heavy-metal waste. organic-chemistry.org

The following table highlights environmentally benign systems for guanidine synthesis.

Table 2: Environmentally Benign Systems for Guanidine Synthesis

| System | Catalyst/Reagent | Solvent | Key Environmental Benefit | Reference |

|---|---|---|---|---|

| Guanylation of amines | Scandium(III) triflate | Water | Avoids organic solvents; mild conditions. | organic-chemistry.org |

| Conversion of thioureas | Ru(bpy)₃Cl₂ (photocatalyst) | Water/Ethanol | Use of low-toxicity solvents and visible light. | organic-chemistry.orgacs.org |

| Conversion of thioureas | Phenazine ethosulfate (photocatalyst) | Water | Metal-free catalysis in a non-toxic solvent. | thieme-connect.com |

| Addition of amines to carbodiimides | Ytterbium triflate | Solvent-free | Eliminates solvent waste. | organic-chemistry.org |

| Guanylation of aroylthioureas | Iron(III) chloride | Acetonitrile | Replaces toxic mercury salts with a benign metal. | rsc.org |

| Guanylation of amines | Cyanuric chloride (TCT) | THF | Replaces toxic mercury salts. | organic-chemistry.org |

Elucidation of Reaction Mechanisms and Mechanistic Pathways of 2 2,4 Dinitrophenyl Guanidine

Role of the Guanidine (B92328) Moiety as a Nucleophile or Organic Base

The guanidine group, with its unique Y-shaped CN₃ core, is one of the strongest organic bases. scholaris.ca Its behavior as either a nucleophile or a simple base is largely governed by its protonation state, which in turn is influenced by the electronic environment imposed by the dinitrophenyl substituent.

Guanidine exhibits exceptional basicity, with the pKₐ of its conjugate acid, the guanidinium (B1211019) ion, being 13.6. wikipedia.org This high basicity stems from the efficient resonance stabilization of the positive charge across the three nitrogen atoms upon protonation. In neutral aqueous solutions, guanidine exists almost exclusively in its protonated guanidinium form. wikipedia.org

The protonation state is critical to the guanidine moiety's reactivity. In its neutral form, the lone pair on the sp²-hybridized imine nitrogen is highly available, making the molecule a potent nucleophile. scholaris.canih.gov However, once protonated, the guanidinium cation lacks this available lone pair and will not act as a nucleophile. nih.govnih.gov Therefore, the proton can be considered a protecting group that prevents the guanidine from engaging in nucleophilic reactions like the aza-Michael addition. nih.gov The coordination behavior of guanidine-containing ligands is also controlled by this protonation state; protonation of the guanidine moiety can prevent its coordination to metal centers. nih.gov

| Compound | pKb | pKa of Conjugate Acid (pKaH) |

|---|---|---|

| Guanidine | 0.4 | 13.6 wikipedia.org |

The presence of the 2,4-dinitrophenyl group has a profound impact on the guanidine moiety. The two nitro groups are powerful electron-withdrawing groups, acting through both inductive and resonance effects. researchgate.netlibretexts.org They pull electron density from the aromatic ring, which in turn withdraws electron density from the attached guanidine group.

This electron-withdrawing effect significantly decreases the basicity of the guanidine nitrogen atoms. The electron density on the imine nitrogen is reduced, making its lone pair less available to accept a proton. Studies on substituted aryl guanidines confirm that electron-withdrawing substituents on the aromatic ring lower the basicity of the guanidine. rsc.org The effect is most pronounced when the electron-withdrawing group is at the ortho or para position, as this allows for direct resonance delocalization of the ring's electrons onto the substituent, which in turn pulls more strongly on the electrons of the guanidine group. quora.comquora.com Consequently, 2-(2,4-dinitrophenyl)guanidine is expected to be a significantly weaker base than unsubstituted guanidine. This reduced basicity also implies a corresponding decrease in its nucleophilicity.

Reactivity Dynamics of the Dinitrophenyl Group

While typically unreactive to nucleophiles, aromatic rings can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The dinitrophenyl group in the title compound is a classic example of a system primed for such reactions.

The most common mechanism for nucleophilic substitution on an activated aromatic ring is the SₙAr (addition-elimination) mechanism. wikipedia.orgresearchgate.netlibretexts.org This two-step process differs significantly from Sₙ1 and Sₙ2 reactions.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This step is typically the slow, rate-determining step because it involves the temporary loss of aromaticity in the ring. wikipedia.org

Elimination of the Leaving Group: The aromaticity is restored in a fast step by the expulsion of the leaving group. wikipedia.org

For a reaction involving this compound, the guanidine group itself could be the leaving group, or another substituent on the ring could be displaced by an incoming nucleophile.

The feasibility of the SₙAr mechanism is critically dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, the two nitro groups fulfill this role perfectly.

These groups activate the ring towards nucleophilic attack in two ways:

Inductive Effect: The high electronegativity of the nitro groups withdraws electron density through the sigma bond framework, making the ring carbons more electrophilic and susceptible to attack. libretexts.org

| Position of Nitro Group(s) | Effect on Nucleophilic Aromatic Substitution | Reason |

|---|---|---|

| Ortho, Para | Strongly Activating wikipedia.orglibretexts.org | Stabilizes the negative charge of the Meisenheimer complex via resonance. quora.commasterorganicchemistry.com |

| Meta | Weakly Activating | Stabilization occurs primarily through the inductive effect; no direct resonance stabilization of the intermediate. quora.commasterorganicchemistry.com |

Intramolecular Interactions and Tautomerism Within the Compound Structure

The structure of this compound is not static. It is subject to internal electronic and conformational dynamics, including intramolecular hydrogen bonding and tautomerism.

Research on a closely related compound, N-(5-chloro-2,4-dinitrophenyl)guanidine, shows that the groups in the molecule are not all in the same plane, indicating a twisted conformation. researchgate.net A significant intramolecular hydrogen bond is observed between one of the guanidine N-H groups and an oxygen atom of the ortho-nitro group. researchgate.net This type of interaction is common in systems where hydrogen-bond donors (like -NH) and acceptors (like -NO₂) are in close proximity and can significantly influence the molecule's conformation and reactivity. rnfinity.com

Furthermore, guanidines can exhibit tautomerism, existing in equilibrium between amino (-NH₂) and imino (=NH) forms. wustl.edursc.org For instance, studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which contain a guanidine-like core, show they exist predominantly as the imino tautomer. wustl.edursc.org The specific tautomeric preference within this compound would be influenced by factors such as the solvent and the strong electron-withdrawing nature of the dinitrophenyl group, which could stabilize one tautomer over the other.

Theoretical and Computational Chemistry Studies of 2 2,4 Dinitrophenyl Guanidine

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 2-(2,4-dinitrophenyl)guanidine. These calculations often employ methods like ab initio and Density Functional Theory (DFT) to find the optimized molecular geometry. ijrte.org

For guanidine (B92328) derivatives, a key structural feature is the planarity of the guanidinium (B1211019) group and its orientation relative to the phenyl ring. In a related compound, (2,4,6-trinitrophenyl)guanidine, the guanidine substituent chain adopts an endo [Ph–N=C(NH2)2] bond sequence. This conformation is less sterically favored than the exo [Ph–NH–C=NH(NH2)] tautomeric form, leading to significant bond-angle distortion around the carbon atom of the aromatic ring attached to the guanidine group. researchgate.net

Density Functional Theory (DFT) Analysis of Electronic Properties and Reactivity

DFT is a powerful computational method used to investigate the electronic properties and reactivity of molecules like this compound. researchgate.netopenaccesspub.orgmdpi.com By calculating various electronic parameters, DFT provides a deeper understanding of the molecule's chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. dergipark.org.tr The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, which can be a factor in its nonlinear optical properties. researchgate.netdergipark.org.tr For guanidine-based dyes, introducing various functional groups can alter the HOMO-LUMO gap, thereby affecting charge transfer within the molecule. nih.gov In the case of this compound, the electron-withdrawing dinitrophenyl group is expected to significantly influence the energies of the frontier orbitals. The HOMO is likely to be located on the electron-rich guanidine group, while the LUMO is expected to be centered on the electron-deficient dinitrophenyl ring. This distribution facilitates intramolecular charge transfer from the guanidine moiety to the dinitrophenyl moiety upon electronic excitation.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. mdpi.com |

Prediction of Proton Affinities and Basicity Constants

Guanidine and its derivatives are known for their strong basicity. scripps.edu The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, while the gas-phase basicity (GPB) is the negative of the Gibbs free energy change for the same reaction. wikipedia.org These values provide a measure of the intrinsic basicity of a molecule in the absence of solvent effects. nih.gov

Computational methods, particularly high-level quantum chemical calculations, can accurately predict the proton affinities and gas-phase basicities of molecules. nih.govresearchgate.net For guanidines, protonation occurs at the imino nitrogen, leading to the formation of a resonance-stabilized guanidinium cation. researchgate.net The high basicity of guanidine is attributed to the effective delocalization of the positive charge over the three nitrogen atoms in the resulting cation. researchgate.net The presence of the electron-withdrawing 2,4-dinitrophenyl group is expected to decrease the basicity of the guanidine moiety compared to unsubstituted guanidine. Theoretical calculations can quantify this effect by determining the PA and pKa values. rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates. researchgate.netopenaccesspub.org For reactions involving this compound, such as nucleophilic substitution or aminolysis reactions, computational studies can map out the potential energy surface of the reaction. korea.ac.kr

These calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. For a stepwise mechanism, the structures and energies of any intermediates and transition states connecting them can be calculated. This information provides a detailed picture of the reaction pathway and helps to understand the factors that control the reaction rate. For example, in the aminolysis of related dinitrophenyl esters, a stepwise mechanism with a change in the rate-determining step has been proposed based on experimental and computational data. korea.ac.kr

Characterization of Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonding and other non-covalent interactions play a crucial role in the structure and function of molecules. libretexts.orggatech.edu The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptors. rsc.org In the solid state, these interactions are responsible for the formation of the crystal lattice.

In the case of (2,4,6-trinitrophenyl)guanidine, extensive hydrogen-bonding interactions create a three-dimensional framework. researchgate.net These interactions involve the guanidine N-H groups acting as donors and the oxygen atoms of the nitro groups acting as acceptors. researchgate.net Specifically, centrosymmetric cyclic R2(8) dimer associations involving duplex N-H...O(nitro) interactions are observed. researchgate.net

Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these non-covalent interactions. nih.gov These analyses provide information about the strength and nature of the hydrogen bonds and other weak interactions, such as van der Waals forces and π-π stacking interactions, which may occur between the dinitrophenyl rings of adjacent molecules. libretexts.org

Applications of 2 2,4 Dinitrophenyl Guanidine in Advanced Organic Synthesis and Materials Development

Catalytic Functionalities in Organic Transformationsresearchgate.netnih.govresearchgate.netresearchgate.netasau.ru

Guanidines and their derivatives are recognized as powerful tools in catalysis. nih.gov Their strong basicity and ability to act as hydrogen-bond donors make them effective organocatalysts. researchgate.net

The guanidine (B92328) functional group is a cornerstone of a class of strong, neutral organic bases used extensively in organocatalysis. researchgate.netnih.gov These catalysts can activate substrates through proton transfer, forming a guanidinium (B1211019) cation that engages in bifunctional catalysis. researchgate.net The incorporation of chiral scaffolds into guanidine structures has enabled a wide array of enantioselective transformations. researchgate.netelsevierpure.com

In the context of 2-(2,4-Dinitrophenyl)guanidine, the guanidine core can function as a Brønsted base catalyst. The electron-withdrawing nature of the dinitrophenyl group would modulate the basicity of the guanidine moiety, a critical factor for tuning catalytic activity and selectivity in reactions such as:

Michael Additions: Chiral guanidines have proven effective in catalyzing the addition of nucleophiles to α,β-unsaturated compounds. researchgate.net

Henry (Nitroaldol) Reactions: The formation of carbon-carbon bonds via the reaction of nitroalkanes and aldehydes can be efficiently catalyzed by guanidines. researchgate.net

Phospha-Michael Reactions: These catalysts facilitate the asymmetric synthesis of chiral β-aminophosphine oxides, which are valuable synthetic intermediates. researchgate.net

The potential for enantioselective synthesis arises when a chiral element is introduced into the catalyst structure. While this compound itself is achiral, it serves as a parent structure for the design of chiral derivatives that could be highly effective in asymmetric organocatalysis. researchgate.net

Table 1: Examples of Guanidine-Catalyzed Enantioselective Reactions

| Reaction Type | Catalyst Type | Role of Guanidine | Potential Outcome |

|---|---|---|---|

| Michael Addition | Chiral Bicyclic Guanidine | Brønsted Base | High enantioselectivity in C-C bond formation. researchgate.net |

| α-Hydroxylation | Guanidine-Bisurea | Bifunctional Catalyst | Kinetic resolution of tetralones. researchgate.net |

When protonated, guanidines form stable guanidinium cations. These charged species are highly effective in phase-transfer catalysis (PTC), a methodology prized for its operational simplicity and industrial applicability. nih.gov Chiral guanidinium salts, in particular, have emerged as powerful phase-transfer catalysts for asymmetric synthesis. researchgate.net

The 2-(2,4-Dinitrophenyl)guanidinium ion, formed by protonating this compound, can act as a phase-transfer catalyst. It facilitates the transfer of an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. The bulky and lipophilic dinitrophenyl group can enhance the solubility of the ion pair in the organic medium, improving catalytic efficiency. Dicationic bisguanidinium salts have also been identified as excellent ion-pairing catalysts for reactions like enantioselective dihydroxylation. nih.gov

Key Features of Guanidinium Salts in PTC:

Structural Amendability: The structure can be easily modified to tune reactivity and selectivity. nih.gov

Strong Ion-Pairing: Guanidinium cations form tight ion pairs with anions, enabling their transport and activation. nih.gov

Hydrogen-Bond Donation: The N-H protons of the guanidinium ion can act as hydrogen-bond donors, stabilizing transition states and inducing stereoselectivity. researchgate.net

Utility as a Synthetic Intermediate or Building Blockresearchgate.netfrontiersin.org

The reactivity of the guanidine unit makes it a versatile building block for constructing more complex molecules, particularly those containing nitrogen. frontiersin.org

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgresearchgate.net Guanidines serve as valuable C-N-N or N-C-N synthons for the construction of various heterocyclic rings. frontiersin.orgfrontiersin.org The high nucleophilicity of guanidines allows them to participate in cyclization reactions, such as aza-Michael additions followed by intramolecular cyclization. researchgate.netmdpi.com

This compound can be employed as a precursor for a range of heterocyclic systems where the dinitrophenyl moiety is incorporated as a substituent. This allows for the synthesis of complex structures with tailored electronic properties. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of substituted imidazoles or other five- and six-membered rings. mdpi.com The reaction of guanidinium salts with reagents like dimethyl acetylenedicarboxylate (B1228247) can yield complex bicyclic structures through a tandem aza-Michael addition/intramolecular cyclization pathway. mdpi.com

The guanidine group is a key component in the design of advanced functional materials due to its strong basicity and exceptional anion-binding capabilities. researchgate.net These properties are exploited in areas such as anion recognition, transport, and the development of molecular transporters for drug delivery.

Incorporating the this compound scaffold into polymers or supramolecular assemblies can create materials with specific functionalities:

Anion Sensors: The guanidinium group can act as a receptor for various anions. The dinitrophenyl group, being a chromophore, could allow for colorimetric or fluorometric sensing of the binding event.

Molecular Transporters: Arginine-rich peptides, which feature the guanidinium group, are known to facilitate the transport of molecules across cell membranes. Synthetic molecular transporters built on guanidine-containing scaffolds are being developed for drug delivery.

Catalytic Materials: Immobilizing guanidine catalysts onto solid supports can lead to recyclable catalytic systems with applications in green chemistry.

Investigations as a Component in Energetic Materialsresearchgate.netmdpi.comnih.gov

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. asau.ru Key characteristics sought in modern energetic materials include high density, high heat of formation, good thermal stability, and low sensitivity to accidental detonation.

The this compound molecule contains two key toxophores for energetic performance:

The 2,4-Dinitrophenyl Group: Nitroaromatic compounds are a classic and widely used class of explosives. The multiple nitro groups act as oxidizers, while the benzene (B151609) ring provides the fuel (carbon).

The Guanidine Group: This moiety is nitrogen-rich, which contributes to a high heat of formation and the generation of a large volume of gaseous products (primarily N₂) upon decomposition, a key factor for high performance.

The combination of a high-nitrogen guanidine core with an oxygen-rich dinitrophenyl group in a single molecule suggests that this compound and its salts have significant potential as energetic materials. The formation of salts, such as guanidinium nitrate (B79036) or perchlorate, can further enhance energetic properties by introducing additional oxidizing components. Research in this area focuses on synthesizing and characterizing such compounds to balance performance with safety and stability. uni-muenchen.de

Structural Modifications for Tunable Energetic Properties

The energetic properties of this compound can be systematically tuned through various structural modifications. Research in the field of energetic materials has demonstrated that alterations to the molecular structure, such as salt formation, substitution on the phenyl ring, and modification of the guanidine group, can significantly influence key performance parameters including density, heat of formation, detonation velocity, and detonation pressure. While direct, comprehensive studies on a wide range of this compound derivatives are limited, valuable insights can be drawn from closely related analogues and foundational principles of energetic materials chemistry.

One of the primary strategies for modifying the properties of energetic compounds containing a guanidine moiety is through the formation of energetic salts. The combination of an acidic dinitrophenyl group and a basic guanidine function allows for the creation of various salts, which can enhance thermal stability and energetic performance. For instance, studies on related dinitro-substituted heterocyclic compounds, such as 2,4-dinitroimidazole (B52884) (2,4-DNI), have shown that salt formation with different guanidine-based cations leads to a range of energetic characteristics.

Another avenue for modification is the introduction of substituents on the phenyl ring or the guanidine nitrogen. The addition of functional groups can impact the molecule's density, stability, and energy content. For example, the synthesis of N-(5-chloro-2,4-dinitrophenyl)guanidine introduces a chlorine atom to the aromatic ring, which can influence the crystal density and intermolecular interactions. While detailed energetic performance data for this specific compound is not widely published, the principle of using halogenation to increase density is a well-established strategy in the design of energetic materials.

Furthermore, computational studies on trinitrophenyl-substituted nitramines, which are structurally analogous to dinitrophenylguanidine derivatives, have shown that the nature of the substituent has a profound effect on detonation performance. These studies indicate that the introduction of nitro groups or other energetic moieties can significantly increase the detonation velocity and pressure. This suggests that N-nitro derivatives of this compound could exhibit enhanced energetic properties compared to the parent compound.

The following data tables, based on research on analogous compounds, illustrate how structural modifications can be used to tune energetic properties.

Table 1: Energetic Properties of 2,4-Dinitroimidazole Salts with Guanidine Derivatives energetic-materials.org.cn

| Cation | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| Guanidinium | - | - | - | - |

| Triaminoguanidinium | - | 623.36 | 8948.68 | 34.57 |

| Guanyl Urea | - | - | - | - |

Note: Specific data points for all derivatives were not available in the cited source.

The data clearly indicates that the choice of the guanidine-based cation has a significant impact on the energetic performance of the resulting salt. The high performance of the triaminoguanidinium salt, for instance, can be attributed to its higher nitrogen content and more favorable heat of formation.

Further research focusing specifically on the systematic structural modification of this compound is necessary to fully elucidate the structure-property relationships and to develop a comprehensive library of energetic materials with precisely tailored performance characteristics for advanced applications in organic synthesis and materials development.

Derivatization Strategies and Structure Reactivity Relationships of 2 2,4 Dinitrophenyl Guanidine

Synthesis of Substituted 2-(2,4-Dinitrophenyl)guanidine Derivatives

The synthesis of substituted this compound derivatives can be approached through several established methods for guanidine (B92328) synthesis, which generally involve nucleophilic substitution or addition reactions. researchgate.net The core of these strategies lies in the careful selection of guanylating reagents and the reaction conditions to achieve the desired substitution pattern on either the guanidine moiety or the dinitrophenyl ring.

Rational Design of Modifications on the Guanidine Nitrogen Atoms

The guanidine group, with its three nitrogen atoms, offers multiple sites for functionalization. The rational design of modifications on these nitrogens is crucial for tuning the electronic properties, basicity, and hydrogen bonding capabilities of the resulting molecule. Common strategies for synthesizing substituted guanidines include the reaction of amines with guanylating agents like S-methylisothiouronium salts, cyanamides, or carbodiimides. mdpi.com

For instance, to introduce specific alkyl or aryl substituents onto the guanidine nitrogens of a precursor that will ultimately be attached to the 2,4-dinitrophenyl group, one could employ a multi-step synthesis. This might involve the initial protection of one or two nitrogen atoms of a guanidine precursor, followed by reaction with the desired substituent, and subsequent deprotection and reaction with 2,4-dinitrochlorobenzene.

| Guanidinylating Agent | Reactant | General Product | Reference |

| S-Methylisothiouronium salt | Primary or Secondary Amine | N-Substituted Guanidine | mdpi.com |

| Cyanamide (B42294) | Amine | N-Substituted Guanidine | mdpi.com |

| Carbodiimide | Amine | N,N'-Disubstituted Guanidine | mdpi.com |

| Mukaiyama's Reagent | Thiourea (B124793) and Amine | Substituted Guanidine | researchgate.netmdpi.com |

Directed Functionalization of the Dinitrophenyl Ring

The 2,4-dinitrophenyl ring is a highly electron-deficient aromatic system due to the presence of two strongly electron-withdrawing nitro groups. This electronic nature dictates its reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro groups are activated for such reactions.

Functionalization of the dinitrophenyl ring can be achieved by introducing additional substituents. For example, starting with a 2,4-dinitro-1-halobenzene, where the halogen can be displaced by a guanidine nucleophile, one could also have other functional groups on the ring. Alternatively, a pre-functionalized phenylguanidine could undergo nitration, although this might lead to a mixture of products and requires careful control of reaction conditions.

A more controlled approach involves the use of a precursor with the desired functional group already in place before the introduction of the guanidine moiety. For instance, a substituted aniline (B41778) can be converted to the corresponding guanidine and then nitrated, or a pre-substituted dinitrophenyl precursor can be reacted with guanidine.

Systematic Studies of Structure-Reactivity and Structure-Property Relationships in Derivatized Analogs

Systematic studies of derivatized this compound analogs are essential to understand how structural modifications influence their chemical reactivity and physical properties. The strongly electron-withdrawing nature of the 2,4-dinitrophenyl group significantly lowers the pKa of the guanidinium (B1211019) ion, making it a much stronger acid compared to simple alkyl or aryl guanidinium salts.

The introduction of substituents on the guanidine nitrogens or the dinitrophenyl ring can further modulate these properties. Electron-donating groups on the guanidine moiety would be expected to increase the basicity of the guanidine, while electron-withdrawing groups would decrease it. On the dinitrophenyl ring, additional electron-withdrawing groups would further decrease the basicity, whereas electron-donating groups would have the opposite effect.

Structure-activity relationship (SAR) studies are crucial in fields like medicinal chemistry and materials science. nih.gov For example, in the context of receptor binding, the spatial arrangement and electronic nature of substituents on the guanidine and phenyl moieties can dramatically affect binding affinity and selectivity. nih.govnih.gov

| Substituent Position | Substituent Type | Expected Effect on Guanidine Basicity | Expected Effect on Dinitrophenyl Ring Reactivity |

| Guanidine Nitrogens | Electron-Donating | Increase | Minimal |

| Guanidine Nitrogens | Electron-Withdrawing | Decrease | Minimal |

| Dinitrophenyl Ring | Electron-Donating | Increase | Decrease towards Nucleophiles |

| Dinitrophenyl Ring | Electron-Withdrawing | Decrease | Increase towards Nucleophiles |

Development of Advanced Functional Molecules Based on the this compound Scaffold (e.g., for chemosensing applications)

The unique electronic and structural features of the this compound scaffold make it an attractive platform for the development of advanced functional molecules, particularly in the field of chemosensing. The dinitrophenyl group can act as a signaling unit in a chemosensor, while the guanidine group can serve as a recognition site.

The guanidinium group is well-known for its ability to form strong hydrogen bonds and interact with anionic species. This property can be harnessed to design chemosensors for anions. The binding of an anion to the guanidinium moiety can induce a change in the electronic properties of the molecule, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence.

For instance, a chemosensor based on the this compound scaffold could be designed to detect specific anions through a change in the intramolecular charge transfer (ICT) characteristics of the molecule. The dinitrophenyl group is a strong electron acceptor, and upon binding of an anion to the guanidinium group, the electron-donating ability of the guanidine part could be modulated, leading to a shift in the absorption or emission spectrum. nih.gov

The design of such chemosensors often involves linking the this compound unit to a fluorophore. The binding event at the guanidinium site can then quench or enhance the fluorescence of the fluorophore through processes like photoinduced electron transfer (PET). researchgate.net The development of fluorescent chemosensors for nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) has been a significant area of research, and similar design principles could be applied to create sensors based on the this compound scaffold. nih.govresearchgate.netrsc.org

| Chemosensor Component | Function | Potential Analyte | Detection Principle |

| Guanidinium Group | Recognition Site | Anions (e.g., carboxylates, phosphates) | Hydrogen Bonding |

| 2,4-Dinitrophenyl Group | Signaling Unit / Quencher | Various | Intramolecular Charge Transfer (ICT) |

| Appended Fluorophore | Signaling Unit | Various | Photoinduced Electron Transfer (PET) |

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes for Scalable Production

The future of 2-(2,4-Dinitrophenyl)guanidine synthesis lies in the development of novel, efficient, and scalable production methods. Current research into guanidine (B92328) derivatives points towards several innovative approaches that could be adapted for this specific compound. One promising area is the use of microwave-assisted chemistry, which has been shown to provide a fast route for the synthesis of cyclic guanidine derivatives without the need for additional reagents or protecting groups. orientjchem.org This method offers significant advantages in terms of reaction time and simplicity. orientjchem.org

Another avenue of exploration is the use of alternative coupling agents and activation methods. While traditional methods have their place, newer reagents could offer milder reaction conditions and shorter completion times. mdpi.com For instance, the activation of the thiourea (B124793) moiety, a common precursor for guanidine synthesis, can be achieved using transitional metal salts, which may allow for the use of a wider range of starting materials under gentle conditions. mdpi.com The development of mercury-free synthesis methods is also a critical goal, as demonstrated in the synthesis of deoxynucleic guanidines (DNGs), to avoid toxic reagents. nih.gov

The table below summarizes potential modern synthetic approaches applicable to the production of this compound and its derivatives.

| Synthetic Approach | Key Advantages | Relevant Findings |

| Microwave-Assisted Synthesis | Rapid reaction times, no need for extra reagents or protecting groups. | Demonstrated success in the fast synthesis of cyclic guanidine derivatives. orientjchem.org |

| Novel Coupling Agents | Milder reaction conditions, potentially shorter reaction times. | Exploration of reagents like Mukaiyama's salt, though success can be substrate-dependent. mdpi.com |

| Thiourea Activation with Metal Salts | Enables use of weaker nucleophiles under mild conditions. | Use of mercury salts has been effective, highlighting the potential for other, less toxic metal catalysts. mdpi.com |

| Mercury-Free Synthesis | Eliminates toxic reagents, enhances safety and environmental friendliness. | Successfully applied in the automated synthesis of DNGs, indicating its potential for other guanidine compounds. nih.gov |

Future efforts will likely focus on optimizing these methods for the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally benign processes suitable for large-scale production.

Application of Advanced Spectroscopic and Analytical Techniques for Detailed Structural Characterization

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is crucial for its future applications. Advanced spectroscopic and analytical techniques are indispensable for this detailed characterization. While classical techniques provide foundational data, newer methods can offer unprecedented levels of detail.

Techniques such as single-crystal X-ray diffraction are vital for determining the precise molecular geometry, bond lengths, and angles, as has been demonstrated for closely related compounds like N-(5-chloro-2,4-dinitrophenyl)guanidine. researchgate.net This provides an unambiguous structural proof and reveals details about intermolecular interactions. researchgate.net

In addition to diffraction methods, a combination of spectroscopic techniques is necessary for a comprehensive analysis in various states.

Key Spectroscopic and Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments (COSY, HSQC, HMBC), can fully elucidate the connectivity and spatial relationships of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy methods are essential for identifying functional groups and can be powerfully combined with computational calculations to assign vibrational modes accurately. researchgate.netresearchgate.net

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like this compound. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) MS are particularly useful for characterizing guanidine-containing biomolecules and could be applied to hybrid systems involving this compound. nih.gov

Advanced Kinetic Analysis: Techniques like multi-mixing stopped-flow dilution can be used to study dynamic processes, such as binding interactions or conformational changes, on a millisecond timescale. nih.gov

The data below, drawn from studies on analogous compounds, illustrates the type of information that can be obtained.

| Technique | Information Obtained | Example from Related Compounds |

| X-ray Crystallography | Precise bond lengths, bond angles, crystal packing, intermolecular hydrogen bonds. | Crystal data for N-(5-chloro-2,4-dinitrophenyl)guanidine has been fully detailed. researchgate.net |

| FT-IR/Raman | Vibrational frequencies of functional groups (e.g., C=N, N-H, NO₂). | Experimental and calculated frequencies for 2,4-dinitrophenyl hydrazones have been compared. researchgate.net |

| UV-Vis | Wavelength of maximum absorbance (λmax), molar absorptivity. | λmax values for 2,4-dinitrophenyl hydrazones are observed in the 355-385 nm range. researchgate.net |

| MALDI-TOF MS | Precise mass for molecular formula confirmation and characterization of larger assemblies. | Used for the characterization of DNG strands. researchgate.net |

The integrated application of these advanced techniques will provide a complete structural and dynamic picture of this compound, which is essential for rational design and understanding its interactions with other molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

A significant leap forward in the synthesis of this compound and its derivatives can be achieved through the integration of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and production.

Automated synthesis platforms, such as the MerMade™ synthesizer used for deoxynucleic guanidines (DNGs), have demonstrated the feasibility of producing complex guanidine-containing molecules in a fully automated manner. nih.govnih.gov Such systems allow for precise control of reagent delivery and reaction times, leading to higher reproducibility and the ability to synthesize libraries of related compounds efficiently. nih.gov A key advantage of this approach is the elimination of toxic reagents and the ability to perform synthesis on various scales. nih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, offers several benefits over traditional batch processing. These include superior heat and mass transfer, rapid reaction optimization, and the ability to safely handle hazardous intermediates or exothermic reactions. An automated electrochemical flow platform has been successfully used for C-N cross-couplings to generate compound libraries, demonstrating the power of this approach for reaction optimization and synthesis. chemrxiv.org This type of platform could be adapted for the synthesis of this compound, potentially leading to a more efficient and scalable process. chemrxiv.org

Future Directions in Automated and Flow Synthesis:

Development of a dedicated flow reactor setup for the continuous synthesis of this compound.

Integration of in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization.

Use of automated platforms for high-throughput screening of reaction conditions (catalysts, solvents, temperature) to quickly identify optimal synthetic protocols.

Adaptation of existing automated oligonucleotide synthesizers for the production of hybrid molecules containing the this compound moiety. nih.govnih.gov

Predictive Computational Models for Rational Design of New Derivatives

Computational modeling is a powerful tool for accelerating the discovery and optimization of new chemical entities. For this compound, predictive computational models can guide the rational design of new derivatives with tailored properties. These methods can significantly reduce the time and cost associated with experimental synthesis and testing. nih.gov

Ligand-based drug design (LBDD) approaches are particularly relevant when the three-dimensional structure of a biological target is unknown. nih.gov Methods like quantitative structure-activity relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of derivatives and their biological activity. nih.gov This allows for the prediction of the activity of novel, yet-to-be-synthesized compounds.

De novo design algorithms can generate entirely new molecular structures with desired pharmacological properties from scratch. nih.gov These newly designed molecules can then be assessed for their potential binding affinity to a target using molecular docking simulations. nih.gov

Key Computational Approaches for Derivative Design:

| Computational Method | Application for this compound Derivatives |

| Quantum Mechanics (QM) | Calculation of electronic properties (e.g., charge distribution, HOMO-LUMO gap), reaction mechanisms, and spectroscopic properties (IR, NMR). researchgate.net |

| Molecular Docking | Prediction of binding modes and affinities of derivatives to a specific biological target. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on physicochemical descriptors of derivatives. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of the conformational flexibility of derivatives and their dynamic interactions with a target molecule or solvent. |

| De Novo Design | Generation of novel molecular scaffolds that incorporate the this compound core to create new lead compounds. nih.gov |

| Virtual Screening | Rapidly searching large compound libraries to identify molecules with similar properties or potential activity. nih.gov |

The application of these computational tools, often in synergy with experimental work, will enable a more targeted and efficient exploration of the chemical space around this compound, facilitating the design of new molecules with enhanced or novel functionalities.

Synergistic Effects in Hybrid Molecular Systems Incorporating this compound

The guanidine group is a privileged scaffold in medicinal chemistry and materials science due to its strong basicity and ability to form multiple hydrogen bonds. researchgate.net Incorporating the this compound moiety into larger, hybrid molecular systems is a promising future research direction to harness and potentially enhance its properties through synergistic effects.

One area of significant potential is the creation of hybrid biomolecules. For example, the guanidinium (B1211019) group is often used as an arginine mimetic. researchgate.net By incorporating this compound into peptides or peptidomimetics, it may be possible to create novel compounds with unique biological activities. Furthermore, the synthesis of chimeras, such as 5'-DNG-DNA-3' hybrids, demonstrates that guanidine derivatives can be successfully integrated with nucleic acids. nih.govnih.gov This could lead to the development of new therapeutic oligonucleotides or diagnostic probes with altered charge and binding properties. nih.gov

The this compound unit can also serve as a versatile platform for further functionalization, acting as an anchoring group to build more complex molecules. mdpi.com Its unique electronic and hydrogen-bonding characteristics could be combined with other functional units to create materials with novel optical, electronic, or recognition properties.

Potential Hybrid Systems and Their Applications:

Peptidomimetics: Design of novel peptides with modified stability or receptor affinity by incorporating the this compound group as an arginine analogue. researchgate.net

Oligonucleotide Conjugates: Creation of DNG-DNA/RNA chimeras for applications in antisense therapy, siRNA delivery, or as diagnostic tools with enhanced cellular uptake or nuclease resistance. nih.govnih.gov

Supramolecular Assemblies: Use of the hydrogen-bonding capabilities of the guanidine group to direct the formation of well-ordered supramolecular structures.

Sensors and Probes: Combining the chromophoric dinitrophenyl group with the guanidine moiety could lead to the development of novel colorimetric sensors for anions or other specific analytes.

Future research in this area will focus on developing synthetic strategies to create these hybrid systems and exploring the synergistic effects that arise from combining the properties of this compound with other molecular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.